molecular formula C12H13ClN4O2 B1654651 N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine CAS No. 256332-63-5

N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B1654651
CAS No.: 256332-63-5
M. Wt: 280.71 g/mol
InChI Key: BNLRKWDWJRYSFV-UHFFFAOYSA-N
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Description

N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine (CAS 256332-63-5) is a chemical compound with the molecular formula C12H13ClN4O2 and a molecular weight of 280.71 g/mol. This pyrazole derivative features a chloroethyl side chain and a nitro group, which are functional motifs often associated with diverse research applications and biological activity profiles . Pyrazole derivatives are a significant area of investigation in medicinal chemistry due to their wide spectrum of potential pharmacological activities. Research into analogous 1-phenyl-1H-pyrazole compounds has explored their utility as potent antioxidants, with studies indicating their ability to act as radical scavengers and inhibitors of pro-oxidative enzymes like 15-lipoxygenase (15-LOX), which is a target in oxidative stress-related pathologies . Furthermore, structurally related pyrazole-based compounds have demonstrated interesting photochromic properties when incorporated into more complex molecular architectures, such as 1,3-diazabicyclo[3.1.0]hex-3-enes, which are investigated for applications in optical memory and molecular devices . This compound is intended for research use only and is not approved for use in humans, animals, or for any diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-chloroethyl)-5-methyl-4-nitro-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-9-11(17(18)19)12(14-8-7-13)16(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRKWDWJRYSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])NCCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379745
Record name N-(2-chloroethyl)-5-methyl-4-nitro-2-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256332-63-5
Record name N-(2-chloroethyl)-5-methyl-4-nitro-2-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of phenylhydrazine’s terminal nitrogen on the ketone carbonyl, followed by cyclization with the nitrile group to form the pyrazole ring (Scheme 1). Key parameters include:

  • Solvent : Dimethylformamide (DMF) or ethanol, facilitating both solubility and cyclization.
  • Temperature : 80–100°C, balancing reaction rate and byproduct formation.
  • Stoichiometry : A 1:1 molar ratio of phenylhydrazine to β-ketonitrile minimizes oligomerization.

Challenges arise in sourcing β-ketonitriles with pre-installed nitro groups. Alternative routes may instead introduce the nitro group post-cyclization (see Section 2).

Regioselective Nitration at C4

Introducing the nitro group at C4 demands careful consideration of directing effects. The methyl group at C3 and the phenyl group at N1 influence nitration regioselectivity:

  • Methyl (C3) : Electron-donating, meta-directing.
  • Phenyl (N1) : Moderately deactivating, ortho/para-directing.

Nitrating Agents and Conditions

A mixed nitric-sulfuric acid system (HNO₃/H₂SO₄) at 0–5°C achieves selective nitration at C4. The amine at C5 may require protection (e.g., acetylation) to prevent oxidation or undesired side reactions. Post-nitration deprotection under basic conditions (e.g., K₂CO₃/MeOH) restores the free amine.

N5-Alkylation with 2-Chloroethyl Groups

The final step involves alkylating the C5 amine with 2-chloroethyl chloride. This SN2 reaction necessitates:

  • Base : Triethylamine or K₂CO₃ to deprotonate the amine.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Temperature : 60–80°C to overcome steric hindrance from the pyrazole ring.

Competing Reactions and Mitigation

  • Over-alkylation : Controlled addition of 2-chloroethyl chloride (1.2 equiv) minimizes di-substitution.
  • Hydrolysis : Anhydrous conditions prevent chloroethyl group hydrolysis to hydroxyethyl.

Alternative Pathways and Recent Innovations

Direct Amination Using O-(4-Nitrobenzoyl)hydroxylamine

A 2021 method demonstrates that O-(4-nitrobenzoyl)hydroxylamine can directly introduce amino groups into pyrazole intermediates under mild conditions (85°C, DMF). Adapting this protocol could streamline the synthesis by combining cyclization and amination into a single step.

Halogenation-Disulfide Approaches

Patent WO2019097306A2 highlights the use of disulfides (e.g., diethyl disulfide) and halogenating agents (e.g., sulfuryl chloride) to functionalize pyrazoles. While this method primarily targets sulfur-containing derivatives, analogous strategies could modify the N5 position with chloroethyl groups.

Comparative Analysis of Synthetic Routes

Step Method A (Classical) Method B (Modern)
Pyrazole Formation β-Ketonitrile condensation Direct amination with hydroxylamine
Nitration HNO₃/H₂SO₄ at 0°C Pre-functionalized precursor
N5-Alkylation SN2 with 2-Cl-ethyl-Cl Disulfide-halogenation
Overall Yield 35–45% 50–60% (estimated)

Method B offers higher efficiency but requires specialized reagents. Method A remains advantageous for scalability using commercially available materials.

Chemical Reactions Analysis

Types of Reactions

N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The chloroethyl group can be converted to an ethyl group through reduction using lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Ethyl derivative: Formed by the reduction of the chloroethyl group.

    Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as photochromic or electrochromic materials.

Mechanism of Action

The mechanism of action of N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Compound V (N-Methyl-N-(3-Methyl-1-Phenyl-1H-Pyrazol-5-Yl)-4-(4-Nitrophenyl)Thiazol-2-Amine)

  • Structure : Shares the 3-methyl-1-phenyl-1H-pyrazole core with a nitro group but replaces the 2-chloroethylamine with a thiazol-2-amine linked to a 4-nitrophenyl group ().
  • Synthesis : Prepared via condensation of 1-methyl-1-(3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)thiourea with p-nitro phenacyl bromide in acetonitrile (77% yield) .
  • Key Differences : The thiazole ring and 4-nitrophenyl group introduce distinct electronic and steric effects compared to the chloroethylamine chain in the target compound.

3-Methyl-1-Phenyl-1H-Pyrazol-5-Amine

  • Structure : Simplest analog lacking both the nitro (position 4) and 2-chloroethylamine (position 5) groups ().
  • Synthesis: Commercial availability (CAS 1131-18-6) suggests established synthetic routes, though none are detailed in the evidence.
Functional Group Analysis
Position Target Compound Compound V () 3-Methyl-1-Phenyl-1H-Pyrazol-5-Amine ()
1 Phenyl Phenyl Phenyl
3 Methyl Methyl Methyl
4 Nitro - -
5 2-Chloroethylamine Thiazol-2-amine + 4-nitrophenyl Amine

Key Observations :

  • Compound V’s thiazole-nitrophenyl system could confer distinct solubility or stability properties compared to the chloroethyl group.

Biological Activity

N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities. With a molecular formula of C12H13ClN4O2 and a molecular weight of 280.71 g/mol, this compound is characterized by its unique structural features which contribute to its biological properties.

PropertyValue
Molecular FormulaC12H13ClN4O2
Molecular Weight280.71 g/mol
CAS NumberNot specified
SynonymsThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:
A study conducted on pyrazole derivatives demonstrated that certain modifications enhance their cytotoxic effects on various cancer cell lines, suggesting that this compound could similarly possess significant anticancer potential (Liang et al., 2007) .

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Similar compounds have been reported to exhibit activity against a range of bacterial pathogens, indicating that this compound may also be effective against specific strains.

Research Findings:
In vitro studies have revealed that certain pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting a potential role for N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amines in antimicrobial therapy (Hajam et al., 2017) .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amines. Variations in the substituents on the pyrazole ring significantly influence its efficacy and selectivity toward biological targets.

Key Findings:
Research has shown that modifications at the 3 and 4 positions of the pyrazole ring enhance both anticancer and antimicrobial activities. This highlights the importance of chemical structure in determining biological effects and guides future synthesis efforts (Liang et al., 2007) .

Q & A

Q. What are the common synthetic routes for N⁵-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine, and which steps require strict temperature control?

The compound is typically synthesized via multi-step protocols starting from substituted pyrazole precursors. Key steps include:

  • Cyclization : Using phosphorus oxychloride (POCl₃) at 120°C to form the pyrazole core .
  • Chloroethylation : Introducing the 2-chloroethyl group via nucleophilic substitution, often requiring anhydrous conditions and controlled temperatures (60–80°C) to avoid side reactions .
  • Nitration : Careful addition of nitric acid at 0–5°C to ensure regioselective nitro group placement at the 4-position . Strict temperature control is critical during nitration and cyclization to prevent decomposition or undesired regiochemistry.

Q. How do researchers confirm the regioselectivity of nitro group introduction in the pyrazole ring during synthesis?

Regioselectivity is verified using:

  • ¹H/¹³C NMR : Chemical shifts of protons adjacent to the nitro group (e.g., downfield shifts for C-4 protons) .
  • X-ray crystallography : Definitive structural confirmation, as seen in related pyrazole derivatives refined via SHELXL .
  • IR spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. Which spectroscopic methods are critical for characterizing the 2-chloroethyl substituent in this compound?

  • ¹H NMR : Signals at δ 3.6–3.8 ppm (CH₂Cl) and δ 4.2–4.4 ppm (adjacent CH₂) confirm the chloroethyl group .
  • Mass spectrometry (HRMS) : Molecular ion peaks and isotopic patterns (e.g., M+2 for Cl) .
  • Elemental analysis : Quantifying chlorine content (±0.3% error) .

Advanced Research Questions

Q. How should researchers address contradictions between NMR-derived conformations and X-ray crystallography data?

Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Methodological solutions include:

  • Variable-temperature NMR : To assess conformational flexibility .
  • DFT calculations : Compare optimized geometries with crystallographic data .
  • Hirshfeld surface analysis : Evaluate intermolecular interactions influencing solid-state conformations .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes, leveraging pyrazole’s aromatic stacking and nitro group’s electron-withdrawing effects .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., chloroethyl vs. methyl) with activity data from antimicrobial assays .

Q. What experimental controls are essential when assessing this compound’s antimicrobial activity?

  • Positive controls : Standard antibiotics (e.g., ciprofloxacin for bacterial assays, fluconazole for fungal tests) .
  • Solvent controls : DMSO at concentrations ≤1% to rule out solvent toxicity .
  • Cytotoxicity assays : Use mammalian cell lines (e.g., HEK293) to differentiate antimicrobial vs. general cytotoxic effects .

Q. How does using SHELXL improve structural refinement compared to other software?

SHELXL offers:

  • Anisotropic refinement : Models thermal motion more accurately than isotropic methods .
  • Twinning detection : Critical for resolving overlapping reflections in low-symmetry crystals .
  • HKL validation : Flags outliers in diffraction data to improve reliability .

Q. What are the best practices for handling hygroscopic intermediates in the synthesis?

  • Schlenk techniques : For moisture-sensitive steps (e.g., chloroethylation) under inert gas .
  • Lyophilization : To dry intermediates like hydrazide precursors .
  • Karl Fischer titration : Monitor water content (<0.1% w/w) before proceeding to nitration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

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